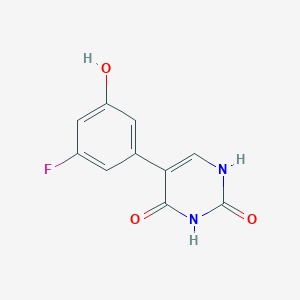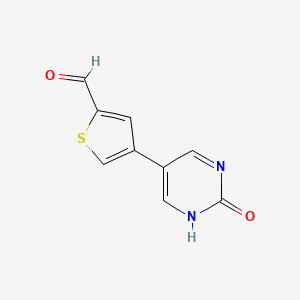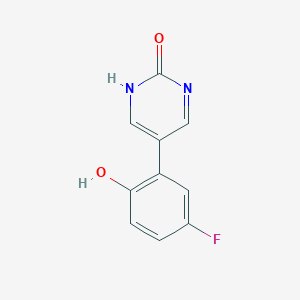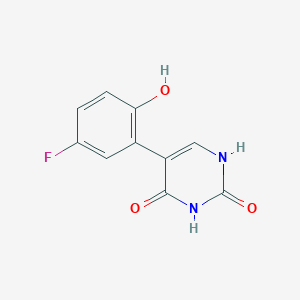
5-(3,5-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-(3,5-DFP)-(2,4)-DHP, 95%), is an organic compound used for a variety of scientific applications. It is a white, crystalline solid with a melting point of 135-140°C, and is soluble in methanol, ethanol, and dimethyl sulfoxide. 5-(3,5-DFP)-(2,4)-DHP, 95% is a key intermediate in the synthesis of pharmaceuticals, and is used in the research and development of new drugs.
Applications De Recherche Scientifique
5-(3,5-DFP)-(2,4)-DHP, 95% is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, and is also used in the research and development of new drugs. It is also used in the synthesis of organic compounds, such as dyes and pigments, and in the synthesis of polymers.
Mécanisme D'action
5-(3,5-DFP)-(2,4)-DHP, 95% is an organic compound that acts as an intermediate in the synthesis of pharmaceuticals. It is believed to act as a catalyst, promoting the formation of desired products by speeding up the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-DFP)-(2,4)-DHP, 95% are not well understood. However, it is believed to act as an intermediate in the synthesis of pharmaceuticals and is used in the research and development of new drugs. It is also used in the synthesis of organic compounds, such as dyes and pigments, and in the synthesis of polymers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,5-DFP)-(2,4)-DHP, 95% in laboratory experiments include its high purity, low cost, and ease of use. It is also a versatile compound that can be used in a variety of reactions. The main limitation of using 5-(3,5-DFP)-(2,4)-DHP, 95% in laboratory experiments is that it is not very stable and can decompose over time.
Orientations Futures
Future research on 5-(3,5-DFP)-(2,4)-DHP, 95% could focus on further exploring its biochemical and physiological effects. Additionally, research could be done to determine the optimal conditions for its synthesis, such as the optimal reaction temperature and solvent. Furthermore, research could be done to explore the potential applications of 5-(3,5-DFP)-(2,4)-DHP, 95% in a variety of fields, such as medicine, agriculture, and materials science. Finally, research could be done to develop new methods for synthesizing 5-(3,5-DFP)-(2,4)-DHP, 95%, such as using alternative solvents or catalysts.
Méthodes De Synthèse
5-(3,5-DFP)-(2,4)-DHP, 95% is synthesized by the reaction of 3,5-difluorophenol and 2,4-dihydroxy pyrimidine in the presence of a base. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of 80-90°C for several hours. The product is then purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
5-(3,5-difluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-6-1-5(2-7(12)3-6)8-4-13-10(16)14-9(8)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKLGGBRLPWQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














